4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Overview
Description
“4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” is a compound that is part of a class of molecules known as 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation . The synthesis strategies for these compounds have been reviewed, highlighting the use of 3-amino-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” and similar compounds has been established by NMR and MS analysis . The structure of a related compound, 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, was confirmed using IR spectroscopy .
Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde”, have shown significant pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The synthesis of these compounds often involves multistep synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” and similar compounds have been analyzed using various spectroscopic techniques. For example, the compound 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one has a melting point of 140–142 °C .
Scientific Research Applications
Synthesis and Characterization
4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde and its derivatives are primarily involved in the synthesis and characterization of various organic compounds. Researchers have explored the preparation of triazole ester and benzotriazole ester derivatives, emphasizing the structure determination using IR, 1H-NMR, 13C-NMR, and FT-IR spectroscopy. These compounds exhibit a range of biological applications, making them significant in chemical research (Toumani, 2017).
Reaction Mechanisms and Computational Studies
The compound is also used in studying reaction mechanisms and computational modeling. For instance, reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes result in stable hemiaminals. These reactions are influenced by the substituents on the phenyl ring and the presence of 4-amino-1,2,4-triazole, showcasing how the chemical structure affects the formation of these species (Barys et al., 2010). Furthermore, DFT studies on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole have provided insights into the energetics and mechanism of the reaction, highlighting the effect of substitution and solvation on the reaction process (Berski et al., 2015).
Antimicrobial Activities and Novel Compound Synthesis
Several studies have focused on synthesizing new compounds using 4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde derivatives and evaluating their antimicrobial properties. Researchers have synthesized novel compounds and assessed their antibacterial and antifungal activities, contributing to the development of potential new therapeutic agents (Yüksek et al., 2015). Furthermore, the synthesis of novel etoksibenzilidenamino derived 1,2,4-triazoles and their antimicrobial evaluation against various microorganisms highlight the compound's potential in medical and pharmaceutical research (Kardaş et al., 2017).
Miscellaneous Applications
The applications of 4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde extend to various fields such as luminescence studies, where its derivatives have been used in the synthesis of Zn complexes exhibiting strong green–blue luminescence in the solid state, indicating potential in material science and optoelectronics (Gusev et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that some related compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related compounds have been shown to affect the pathways leading to apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been investigated .
Result of Action
Related compounds have been shown to exhibit cytotoxic effects towards cancer cells, with some demonstrating very weak cytotoxic effects towards normal cells .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
4-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBBMHQXVRVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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